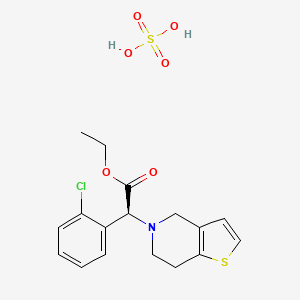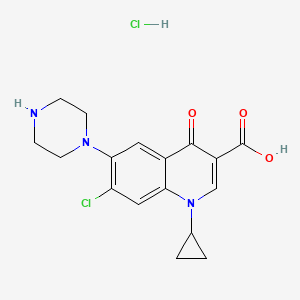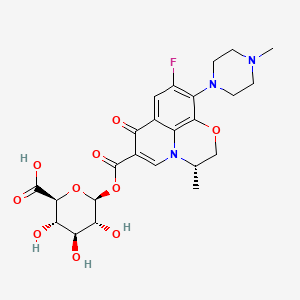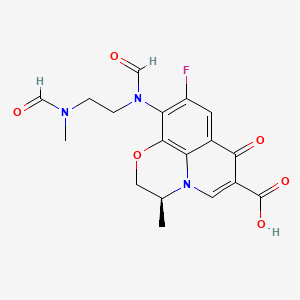
Difenoconazole Impurity 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difenoconazole Impurity 1, also known as 1-(2-chloro-4-(4-chlorophenoxy)phenyl)ethan-1-one, is widely used in scientific research for a variety of applications . It is commonly used in the synthesis of various organic compounds, such as drugs, dyes, and catalysts .
Molecular Structure Analysis
The molecular structure of Difenoconazole features a hydrogen atom attached to a tertiary carbon atom at the fourth position in the 1,3-dioxolane moiety . This structure is significant as it accounts for the oxidation of Difenoconazole by atmospheric oxygen in aqueous media via a radical chain mechanism .Physical And Chemical Properties Analysis
Difenoconazole Impurity 1 is a white to almost white powder to crystal . Its molecular formula is C14H10Cl2O2 and its molecular weight is 281.1 . The melting point ranges from 55.0 to 59.0 °C .Scientific Research Applications
Human Health Risk Assessment
“Difenoconazole Impurity 1” has been used in cheminformatics studies to assess the human health risks of the stereoisomers of Difenoconazole . The study integrated predictions of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, prediction of metabolism sites, and assessment of the interactions of the difenoconazole stereoisomers with human cytochromes, nuclear receptors, and plasma proteins by molecular docking .
Toxicological Effects Prediction
The same study identified several toxicological effects for all the difenoconazole stereoisomers: high plasma protein binding, inhibition of cytochromes, possible hepatotoxicity, neurotoxicity, mutagenicity, skin sensitization potential, moderate potential to produce endocrine disrupting effects .
Pesticide Risk Assessment
“Difenoconazole Impurity 1” could be used in the pesticide risk assessment of the active substance difenoconazole . The European Food Safety Authority (EFSA) has conducted a peer review of the pesticide risk assessment of the active substance difenoconazole .
Residue Degradation Study
“Difenoconazole Impurity 1” could be used in residue degradation studies during tea growing, processing, and brewing . The study found that the most impactful processing step on the variation in difenoconazole residues in green tea processing was fixing .
Environmental Impact Study
“Difenoconazole Impurity 1” could be used in studies assessing the environmental impact of difenoconazole residues. Residues of the triazole fungicides were identified in numerous agricultural products and were found to have adverse effects on both humans and the environment .
Agricultural Applications
“Difenoconazole Impurity 1” could be used in agricultural applications. Difenoconazole is a commonly used triazole fungicide for grain crops, vegetables, fruits, and other crops .
Mechanism of Action
Target of Action
Difenoconazole Impurity 1, like Difenoconazole, is a systemic triazole fungicide . Its primary targets are various fungi, including Ascomycetes, Basidiomycetes, and Deuteromycetes . These fungi are responsible for a broad spectrum of foliar, seed, and soil-borne diseases in a variety of crops .
Mode of Action
Difenoconazole Impurity 1 acts by inhibiting the process of demethylation during ergosterol synthesis . Ergosterol is a critical component of fungal cell membranes. By inhibiting its synthesis, the fungicide disrupts the integrity of the fungal cell membrane, leading to the death of the fungus .
Biochemical Pathways
The primary biochemical pathway affected by Difenoconazole Impurity 1 is the ergosterol synthesis pathway . By inhibiting the demethylation process in this pathway, the compound prevents the production of ergosterol, a vital component of the fungal cell membrane . This disruption leads to downstream effects such as compromised cell membrane integrity and eventual cell death .
Pharmacokinetics
A cheminformatics study on difenoconazole, the parent compound, suggests that it has high plasma protein binding and may inhibit cytochromes . These properties could influence the absorption, distribution, metabolism, and excretion (ADME) of Difenoconazole Impurity 1, potentially affecting its bioavailability.
Result of Action
The primary result of Difenoconazole Impurity 1’s action is the control of a broad spectrum of foliar, seed, and soil-borne diseases caused by various fungi . By inhibiting ergosterol synthesis, it disrupts the integrity of the fungal cell membrane, leading to the death of the fungus . This action helps protect crops from disease, promoting healthier growth and higher yields .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Difenoconazole Impurity 1 involves the conversion of 2,4-dichloro-1,3-dimethyl-5-nitrobenzene to 2,4-dichloro-1,3-dimethyl-5-aminobenzene, followed by the reaction with 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.", "Starting Materials": [ "2,4-dichloro-1,3-dimethyl-5-nitrobenzene", "Sodium hydrosulfite", "Sodium hydroxide", "1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone" ], "Reaction": [ "Reduction of 2,4-dichloro-1,3-dimethyl-5-nitrobenzene with sodium hydrosulfite and sodium hydroxide to obtain 2,4-dichloro-1,3-dimethyl-5-aminobenzene", "Reaction of 2,4-dichloro-1,3-dimethyl-5-aminobenzene with 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in the presence of a suitable catalyst to form Difenoconazole Impurity 1" ] } | |
CAS RN |
1259033-72-1 |
Molecular Formula |
C20H19Cl2N3O3 |
Molecular Weight |
420.3 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B601376.png)





